

# An In-depth Technical Guide to Cycloundecane (C<sub>11</sub>H<sub>22</sub>)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Cycloundecane

Cat. No.: B11939692

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Cycloundecane** (C<sub>11</sub>H<sub>22</sub>) is a saturated monocyclic hydrocarbon belonging to the class of medium-ring cycloalkanes.<sup>[1]</sup> These compounds, typically containing 8 to 11 carbon atoms in the ring, exhibit unique conformational and reactivity characteristics due to a balance of angle strain, torsional strain, and transannular interactions. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and conformational analysis of **cycloundecane**, tailored for professionals in research and drug development.

## Physicochemical Properties

**Cycloundecane** is a nonpolar, flammable organic compound.<sup>[2]</sup> Its physical and chemical properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	$C_{11}H_{22}$	<a href="#">[2]</a>
Molecular Weight	154.30 g/mol	<a href="#">[2]</a>
CAS Number	294-41-7	
Appearance	Colorless liquid	
Boiling Point	221-222 °C (at 760 mmHg)	
Melting Point	-7.2 °C	
Density	0.854 g/cm <sup>3</sup> (at 20 °C)	
Solubility		
Water	Insoluble	
Nonpolar organic solvents (e.g., hexane, toluene)	Soluble	
Polar aprotic solvents (e.g., chloroform)	Soluble	
Polar protic solvents (e.g., ethanol)	Sparingly soluble	
Vapor Pressure	0.04 mmHg (at 25 °C)	

## Spectroscopic Data

The following table summarizes the expected spectroscopic characteristics of **cycloundecane**.

Technique	Data
<sup>1</sup> H NMR (Proton NMR)	A broad singlet around $\delta$ 1.4-1.5 ppm at room temperature due to rapid conformational averaging. At low temperatures, the signal would resolve into a complex multiplet.
<sup>13</sup> C NMR (Carbon-13 NMR)	A single peak around $\delta$ 26-28 ppm at room temperature. At low temperatures, multiple peaks would be observed corresponding to the different carbon environments in the frozen conformers.
IR (Infrared) Spectroscopy	C-H stretching vibrations around 2850-2950 $\text{cm}^{-1}$ and C-H bending vibrations around 1450-1470 $\text{cm}^{-1}$ .
Mass Spectrometry (MS)	Molecular ion ( $\text{M}^+$ ) peak at $m/z = 154$ . Fragmentation pattern characterized by the loss of alkyl fragments.

## Synthesis of Cycloundecane

While various methods exist for the synthesis of cycloalkanes, a common approach for medium-sized rings involves ring-expansion reactions or intramolecular cyclization of long-chain precursors. Below is a plausible experimental protocol for the synthesis of **cycloundecane**, adapted from established methods for similar ring systems.

## Experimental Protocol: Synthesis of Cycloundecane via Acyloin Condensation

This method involves the intramolecular cyclization of a long-chain diester.

### Materials:

- Diethyl dodecanedioate
- Sodium metal

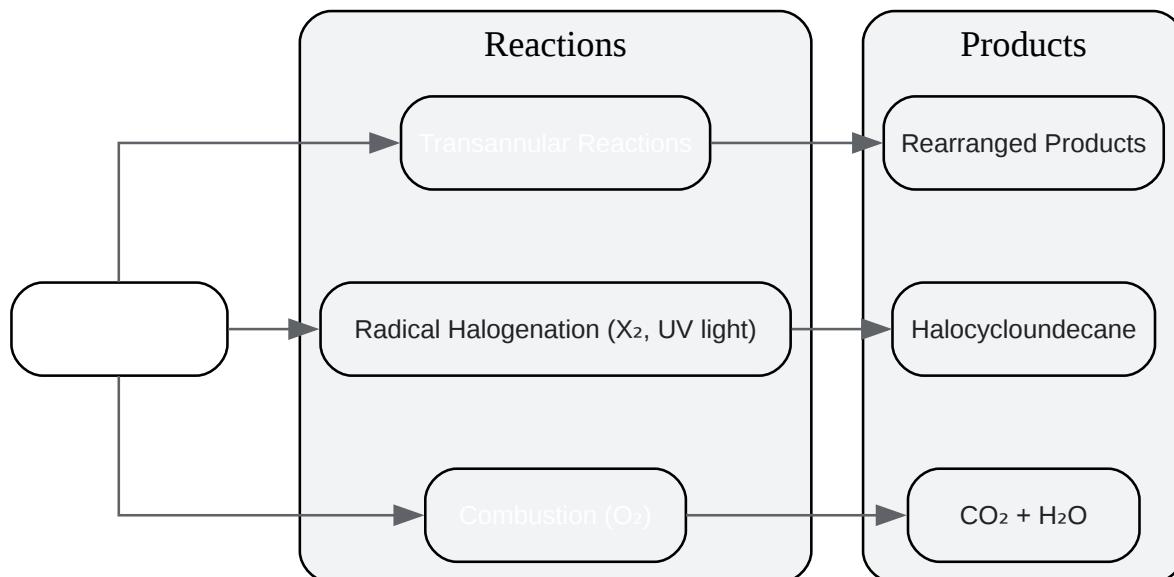
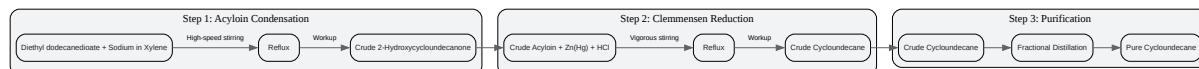
- Anhydrous xylene
- Anhydrous methanol
- Hydrochloric acid
- Zinc amalgam
- Toluene

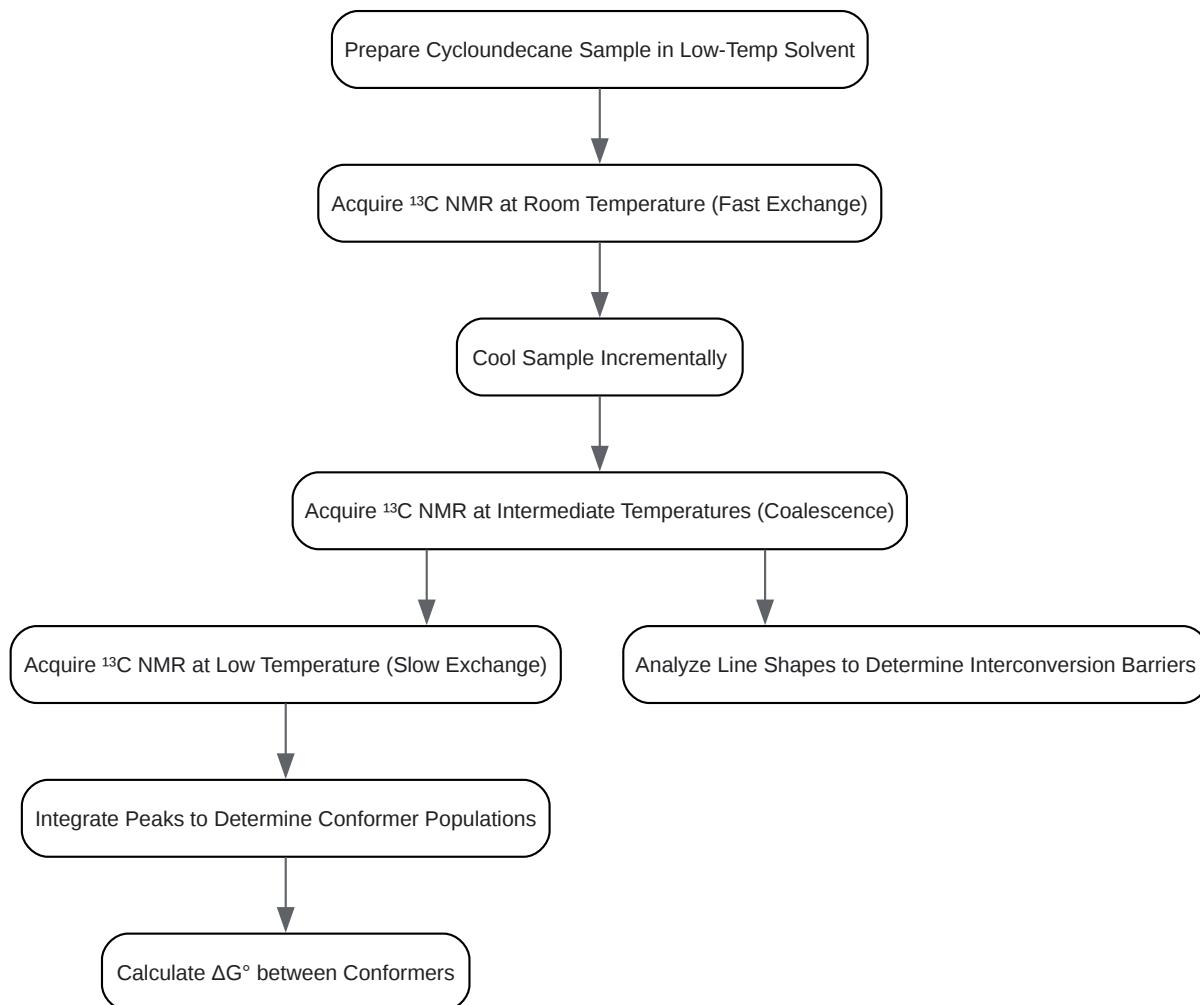
**Procedure:**

- Acyloin Condensation:
  - In a three-necked flask equipped with a high-speed stirrer, a reflux condenser, and a dropping funnel, place finely dispersed sodium metal in anhydrous xylene.
  - Heat the mixture to reflux with vigorous stirring.
  - Add a solution of diethyl dodecanedioate in anhydrous xylene dropwise over several hours.
  - After the addition is complete, continue refluxing with stirring for an additional hour.
  - Cool the reaction mixture and cautiously add anhydrous methanol to decompose any unreacted sodium.
  - Add water and separate the organic layer. Wash the organic layer with dilute hydrochloric acid and then with water.
  - Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure to yield the crude acyloin (2-hydroxycycloundecanone).
- Clemmensen Reduction:
  - Prepare zinc amalgam by adding zinc dust to a solution of mercuric chloride in concentrated hydrochloric acid.

- To a flask containing the amalgamated zinc, add water, concentrated hydrochloric acid, and toluene.
- Add the crude acyloin to the flask.
- Heat the mixture to reflux with vigorous stirring for 24 hours, with periodic additions of concentrated hydrochloric acid.
- After cooling, separate the organic layer, wash it with water, sodium bicarbonate solution, and again with water.
- Dry the organic layer over anhydrous magnesium sulfate.

- Purification:
  - Remove the toluene by distillation.
  - Purify the resulting crude **cycloundecane** by fractional distillation under reduced pressure.





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## References

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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)